2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole
Description
2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole is a heterocyclic compound featuring a fused triazolo-pyridazine core substituted with a pyridin-3-yl group at position 4. The thiazole ring, connected via a thiomethyl (-SCH2-) linker, introduces additional sulfur-based functionality. This structural architecture is common in bioactive molecules targeting enzymes such as receptor tyrosine kinases (e.g., c-Met) and cytochrome P450 isoforms . The compound’s molecular formula is C16H12N6S2, with a molecular weight of 376.43 g/mol (calculated from structural analogs in ). Its Smiles notation, Cc1nc(CSc2nnc3ccc(-c4cccnc3)nn23)cs1, highlights the spatial arrangement critical for intermolecular interactions .
Properties
IUPAC Name |
2-methyl-4-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanylmethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S2/c1-10-17-12(8-22-10)9-23-15-19-18-14-5-4-13(20-21(14)15)11-3-2-6-16-7-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGQEQYHUVLRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole is a heterocyclic compound that contains a triazole and thiazole moiety. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
It is known that triazole compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors, which could lead to various biological activities.
Biochemical Pathways
Triazole derivatives have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with triazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
Biological Activity
2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article explores its pharmacological properties, including cytotoxicity against cancer cell lines and its mechanism of action.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazole ring and a triazolo-pyridazine moiety. Its molecular formula is with a molecular weight of approximately 298.37 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 298.37 g/mol |
| XLogP3-AA | 1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 6 |
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicate that the compound exhibits moderate to significant cytotoxicity:
- A549 Cell Line : IC50 = 1.06 ± 0.16 μM
- MCF-7 Cell Line : IC50 = 1.23 ± 0.18 μM
- HeLa Cell Line : IC50 = 2.73 ± 0.33 μM
These values suggest that the compound is particularly effective against lung and breast cancer cells, comparable to known chemotherapeutic agents like Foretinib, which has an IC50 of 0.090 μM against c-Met kinase .
The mechanism underlying the cytotoxic effects involves the inhibition of c-Met kinase, which plays a pivotal role in tumor growth and metastasis. The compound's binding affinity to the ATP-binding site of c-Met was confirmed through docking studies, indicating that it may act as a competitive inhibitor .
Case Studies
In one study focusing on the structure–activity relationship (SAR), various derivatives of triazolo-pyridazine were synthesized and tested for their biological activity. The introduction of specific functional groups significantly enhanced their inhibitory effects on c-Met kinase and improved cytotoxicity against cancer cell lines .
Another investigation highlighted the apoptosis-inducing properties of the compound in A549 cells, demonstrating that it not only inhibits cell proliferation but also triggers programmed cell death through late apoptosis mechanisms .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Donating vs.
- Core Heterocycles : Vebreltinib () replaces the thiazole with an indazole-fluoro group, enhancing hydrophobic interactions in kinase binding pockets.
- Melting Points : Triazolo-triazine derivatives (e.g., compound 10b in ) exhibit higher melting points (187–188°C) compared to triazolo-pyridazines, likely due to increased planarity and stacking efficiency .
Key Findings :
- Antifungal Potential: Triazolo-triazines with alkylthio groups () inhibit lanosterol-14α-demethylase, a cytochrome P450 enzyme critical in fungal ergosterol synthesis. The target compound’s thiazole-thioether moiety may similarly disrupt fungal membranes .
- Kinase Inhibition : Compound 10c () shows sub-100 nM activity against c-Met kinase, attributed to its pyridin-4-ylmethyl thio group’s hinge-binding capability. The target compound’s pyridin-3-yl group may adopt a distinct binding pose due to altered nitrogen orientation .
- Clinical Relevance: Vebreltinib’s indazole-fluoro substituent confers nanomolar potency against multiple kinases, highlighting the impact of fluorine on bioavailability and target engagement .
Insights :
- Yield Limitations : The target compound’s structural analogs () often suffer from low yields (15–37%) due to competing side reactions during thiomethylation .
- Regioselectivity : Vebreltinib’s synthesis requires precise control over difluoromethylation and pyrazole coupling, underscoring the complexity of clinical-grade heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
